3,6-dichloro-1-benzothiophene-2-carboxylic acid (BT2) is a benzothiophene carboxylate derivative identified as a potent allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) []. This compound plays a significant role in regulating branched-chain amino acid (BCAA) metabolism, making it a potential therapeutic target for disorders characterized by elevated BCAA levels, such as obesity, type 2 diabetes, and maple syrup urine disease [].
BT2 functions as an allosteric inhibitor of BDK []. It binds to a distinct site on BDK, separate from the active site where ATP binds []. This binding triggers conformational changes in the kinase, leading to the following effects:
These actions ultimately result in reduced BDK activity, leading to increased residual BCKDC activity and enhanced BCAA oxidation [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7